6,6-Dimethylspiro[3.3]heptan-2-amine
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Overview
Description
6,6-Dimethylspiro[3.3]heptan-2-amine: is a chemical compound characterized by a spirocyclic structure with two methyl groups attached to the sixth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethylspiro[3.3]heptan-2-amine typically involves the formation of the spirocyclic ring system followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor, such as a ketone or an aldehyde, in the presence of a base to form the spirocyclic intermediate. This intermediate is then subjected to reductive amination to introduce the amine group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6,6-Dimethylspiro[3.3]heptan-2-amine can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form various reduced amine derivatives.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Chemistry: 6,6-Dimethylspiro[3.3]heptan-2-amine is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Biology: In biological research, this compound may be used to study the effects of spirocyclic amines on biological systems. It can serve as a model compound for investigating the interactions of spirocyclic structures with biological targets.
Medicine: Potential applications in medicine include the development of new therapeutic agents. The compound’s structural features may impart unique pharmacological properties, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural characteristics make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 6,6-Dimethylspiro[3.3]heptan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may enable the compound to fit into unique binding sites, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6,6-Dimethylspiro[3.3]heptan-2-ylmethanamine: Similar spirocyclic structure with a methanamine group.
Spiro[3.3]heptan-2-amine: Lacks the dimethyl substitution at the sixth carbon.
6-Methylspiro[3.3]heptan-2-amine: Contains only one methyl group at the sixth carbon.
Uniqueness: 6,6-Dimethylspiro[3.3]heptan-2-amine is unique due to the presence of two methyl groups at the sixth carbon, which may impart distinct steric and electronic properties. These features can influence the compound’s reactivity, binding affinity, and overall behavior in chemical and biological systems.
Properties
Molecular Formula |
C9H17N |
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Molecular Weight |
139.24 g/mol |
IUPAC Name |
2,2-dimethylspiro[3.3]heptan-6-amine |
InChI |
InChI=1S/C9H17N/c1-8(2)5-9(6-8)3-7(10)4-9/h7H,3-6,10H2,1-2H3 |
InChI Key |
QZFMDVHPHXPEQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(C1)CC(C2)N)C |
Origin of Product |
United States |
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